1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose
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Overview
Description
1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose, also known as this compound, is a useful research compound. Its molecular formula is C₁₃H₁₆O₁₀ and its molecular weight is 332.26. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Carbohydrates : 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose is used in the practical synthesis of complex carbohydrates, including various O-β-d-mannopyranosyl and O-α-d-mannopyranosyl compounds (Betaneli et al., 1980).
Artifact in Carbohydrate Analysis : This compound has been identified as an artifact produced during carbohydrate analysis, indicating its formation under certain analytical conditions (Manna et al., 1993).
Structural Studies : It has been involved in studies to understand the structural properties of D-mannopyranosyl rings with O-acetyl side-chains, contributing to the knowledge of carbohydrate chemistry (Turney et al., 2019).
Precursor in Radiopharmaceutical Synthesis : This compound has been used as a precursor in the synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, which is further utilized in the production of 2-deoxy-2-[18F]fluoro-D-glucose (FDG), a key molecule in PET imaging (Toyokuni et al., 2004).
Development of Synthetic Protocols : Research has been conducted to develop effective synthetic protocols for various mannosyl donors, which are crucial for the synthesis of polysaccharides and glycoproteins, where this compound can be a key intermediate (Picard & Crich, 2013).
Microwave-Assisted Synthesis : This compound has been synthesized using microwave-assisted methods, demonstrating an innovative approach to improve the efficiency of its production (Wang We, 2014).
Mechanism of Action
The exact mechanism of action of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is not clear from the available literature. However, it is known that carbohydrates play a crucial role in various biological processes, including cell-cell recognition and immune response .
Future Directions
The future research directions could involve exploring the potential applications of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose in biomedicine, given its intricate chemical composition . Further studies could also focus on its synthesis and the development of more efficient and scalable methods .
Properties
IUPAC Name |
[(3aS,4R,6R,7R,7aS)-4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O10/c1-5(14)18-4-8-9(19-6(2)15)10-11(23-13(17)22-10)12(21-8)20-7(3)16/h8-12H,4H2,1-3H3/t8-,9-,10+,11+,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYSWHGJPLCVAV-GCHJQGSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C2C(C(O1)OC(=O)C)OC(=O)O2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]2[C@@H]([C@H](O1)OC(=O)C)OC(=O)O2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.